1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)-
Description
IUPAC Nomenclature and Constitutional Analysis
The compound’s IUPAC name is derived through hierarchical prioritization of functional groups and substituents. The parent structure is the 1,3-dioxolane ring, a five-membered cyclic ether containing two oxygen atoms at positions 1 and 3. The numbering begins at the oxygen atom adjacent to the stereogenic carbon centers (C4 and C5). The triazole moiety is treated as a substituent, connected via a methylene bridge (-CH$$_2$$-) to C4 of the dioxolane ring.
Structural Breakdown:
- Core framework : 1,3-dioxolane (oxolane derivative)
- Substituents :
- At C4:
- Methyl group bonded to 1H-1,2,4-triazole
- 2,4-Dichlorophenyl group
- At C5: 4-Fluorophenyl group
- At C4:
- Stereochemistry : (4S,5R) configuration
The full IUPAC name reflects this hierarchy:
1-[(4S,5R)-4-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-1,3-dioxolan-4-yl]methyl-1H-1,2,4-triazole
Constitutional Features:
| Feature | Description |
|---|---|
| Molecular formula | C$${20}$$H$${17}$$Cl$$2$$FN$$3$$O$$_2$$ |
| Parent heterocycle | 1,3-Dioxolane (C$$3$$H$$6$$O$$_2$$) |
| Triazole substitution | 1H-1,2,4-Triazole at C4 via methylene linker |
| Aromatic substituents | 2,4-Dichlorophenyl (C$$6$$H$$3$$Cl$$2$$) and 4-fluorophenyl (C$$6$$H$$_4$$F) |
The constitutional analysis confirms the presence of two stereocenters (C4 and C5), three nitrogen atoms in the triazole ring, and halogenated aryl groups influencing electronic distribution.
Stereochemical Configuration: (4S,5R) Diastereomeric Characterization
The (4S,5R) configuration defines the spatial arrangement of substituents around the dioxolane ring’s chiral centers. This diastereomeric form arises from the synthetic pathway’s stereoselective control, often achieved through chiral auxiliaries or asymmetric catalysis.
Key Stereochemical Considerations:
Cahn-Ingold-Prelog Priorities :
- At C4: Substituents ranked as 2,4-dichlorophenyl (highest), triazole-methyl, dioxolane oxygen, and hydrogen.
- At C5: Substituents ranked as 4-fluorophenyl (highest), dioxolane oxygen, methylene bridge, and hydrogen.
- The S configuration at C4 and R configuration at C5 are determined by the spatial orientation of these groups.
Impact on Physicochemical Properties :
Stereochemical Representation:
$$
\begin{array}{ccc}
& \text{O} & \
\text{Cl} & \underset{(4S)}{\longrightarrow} & \text{F} \
& \text{O} & \
\end{array}
$$
Simplified diagram highlighting the (4S,5R) configuration.
Experimental data from related compounds suggest that stereochemistry critically influences biological activity, though this molecule’s specific applications fall outside the scope of this analysis.
Comparative Structural Analysis with Related 1,2,4-Triazole-Dioxolane Hybrid Systems
The integration of triazole and dioxolane motifs is a strategic design in medicinal and agrochemical research. Below, structural analogs are compared to illustrate substitution pattern effects:
Table 1: Structural Comparison of Triazole-Dioxolane Hybrids
Structural Insights:
Halogenation Patterns :
Symmetry vs. Asymmetry :
Conformational Flexibility :
- The methylene bridge in the query compound allows triazole rotation, enabling adaptive binding in potential target interactions.
Properties
CAS No. |
107659-86-9 |
|---|---|
Molecular Formula |
C18H14Cl2FN3O2 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
1-[[(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H14Cl2FN3O2/c19-13-3-6-15(16(20)7-13)18(8-24-10-22-9-23-24)17(25-11-26-18)12-1-4-14(21)5-2-12/h1-7,9-10,17H,8,11H2/t17-,18-/m1/s1 |
InChI Key |
IYNBKLYQSXFWSV-QZTJIDSGSA-N |
Isomeric SMILES |
C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Canonical SMILES |
C1OC(C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Hydrazine and Formamide Cyclization
A well-established method for synthesizing 1H-1,2,4-triazole involves the reaction of hydrazine hydrate with formamide under controlled heating conditions. The process typically proceeds as follows:
- Formamide is preheated to approximately 160–180°C.
- Hydrazine hydrate is slowly introduced into the heated formamide with stirring.
- The molar ratio of formamide to hydrazine is maintained at least 4:1 to minimize by-product formation.
- By-products such as water, ammonia, and formic acid are continuously removed by distillation during the reaction.
- After completion, excess formamide is removed under vacuum to isolate 1H-1,2,4-triazole as a melt.
- The crude product is purified by recrystallization from solvents like methyl ethyl ketone or tetrahydrofuran to yield high-purity triazole (yield 92–97%).
This method is advantageous due to its simplicity, high yield, and purity, and it avoids the formation of undesirable side products by controlling reactant ratios and reaction conditions.
Alternative Cyclization Using Formic Ether and Ammonium Salts
Another synthetic route involves the reaction of formic acid esters (formic ether), hydrazine hydrate, and ammonium salts (e.g., ammonium chloride) in a sealed autoclave under pressurized and heated conditions:
- Formic ether, hydrazine hydrate (85% concentration), and ammonium salt are sequentially added to a high-pressure reactor.
- The mixture is heated gradually to the reaction temperature under stirring and pressure.
- After reaction completion, the temperature is lowered, and by-product methanol is evaporated using residual heat.
- The resulting white emulsion is treated with ethanol, refluxed, filtered, and cooled to crystallize pure 1H-1,2,4-triazole.
This method offers benefits such as lower reaction temperature, increased reaction rate, higher product output, and reduced energy consumption.
Coupling of the Triazole and Dioxolane Moieties
The final step involves the nucleophilic substitution reaction where the 1H-1,2,4-triazole nitrogen attacks the electrophilic carbon of the dioxolane methyl substituent, forming the N-substituted triazole:
- The dioxolane derivative bearing a suitable leaving group (e.g., halide) on the methyl substituent is reacted with 1H-1,2,4-triazole under basic conditions.
- The reaction proceeds via an SN2 mechanism, yielding the target compound with the triazole ring linked to the chiral dioxolane moiety.
This step requires careful control of reaction conditions to preserve stereochemistry and avoid side reactions.
Summary Table of Preparation Methods
Research Findings and Analytical Confirmation
- The synthesized 1,2,4-triazole derivatives are typically confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
- IR spectra show characteristic –C=N– stretching vibrations around 1589–1677 cm⁻¹ and –NH stretches in intermediates.
- NMR confirms the presence of triazole protons and the stereochemistry of the dioxolane ring.
- Purity and yield are optimized by controlling reactant ratios, temperature, and purification steps.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Agents :
- Triazoles are widely recognized for their antifungal properties. Compounds like fluconazole and itraconazole are well-established antifungals derived from triazole structures. The unique substituents in this specific triazole derivative may enhance its efficacy against fungal pathogens by improving binding affinity to fungal enzymes .
- Recent studies have highlighted the synthesis of novel triazole derivatives that demonstrate significant antifungal activity against strains resistant to conventional treatments .
- Antiviral Activity :
- Cancer Research :
Agricultural Applications
-
Plant Growth Regulators :
- Triazoles are used as plant growth regulators that can improve crop yield and resistance to environmental stressors. The compound may serve as a growth regulator due to its structural similarity to other known triazole-based regulators like paclobutrazol .
- Research indicates that triazole compounds can modulate plant hormone levels, promoting root growth and enhancing drought resistance .
- Fungicides :
Case Study 1: Antifungal Efficacy
A recent study evaluated the antifungal activity of various 1H-1,2,4-triazole derivatives against Candida species. The results indicated that certain modifications in the triazole structure significantly enhanced antifungal potency compared to traditional agents like fluconazole .
Case Study 2: Plant Growth Regulation
In trials conducted on wheat and barley, a triazole derivative demonstrated improved growth rates under drought conditions compared to untreated controls. This suggests potential applications in enhancing crop resilience through strategic use of triazole-based compounds .
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and are often studied using advanced biochemical and molecular biology techniques.
Comparison with Similar Compounds
Target Compound vs. Triazole Derivatives in
The target compound differs from the triazolylmethyl carboxylates in , which include pyrazolo[1,2-b]phthalazine moieties. The halogenated aryl groups in both classes contribute to π-π stacking and hydrophobic interactions, critical for biological activity .
Tautomerism and Reactivity
Like other 1,2,4-triazoles, the target compound likely exists in equilibrium between 1H- and 4H-tautomers, with the 1H-form being more stable due to electron-donating substituents on the triazole ring . This contrasts with 1,2,3-triazoles (e.g., in –7), which lack the same tautomeric flexibility.
Physicochemical Properties
Melting Points and Solubility
Triazole derivatives with halogenated aryl groups (e.g., ) exhibit melting points in the range of 213–215°C, similar to the target compound’s expected thermal stability. The dioxolane ring in the target may increase solubility in polar solvents compared to purely aromatic triazoles .
Spectroscopic Data
- IR Spectroscopy : The target compound’s IR spectrum would show absorption bands for C-Cl (750–550 cm⁻¹) and C-F (1250–1100 cm⁻¹), similar to and .
- NMR Spectroscopy : The ¹H NMR would display distinct signals for the dioxolane methyl group (δ ~3.5–4.5 ppm) and aromatic protons (δ ~6.8–7.8 ppm), differing from the pyrazolo-phthalazine derivatives in , which show NH₂ and OH signals .
Antifungal and Antimicrobial Activity
Halogenated triazoles in and exhibit antifungal activity due to interactions with fungal cytochrome P450 enzymes. The target compound’s dichlorophenyl group may enhance such activity compared to non-halogenated analogs .
Energetic Materials
Comparative Data Table
Biological Activity
1H-1,2,4-Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. This article focuses on the biological activity of a specific compound: 1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)- . The compound's structure suggests potential pharmacological applications based on the established activity of similar triazole derivatives.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural modifications. The presence of various substituents on the triazole ring can enhance or diminish their efficacy against specific biological targets. For instance, studies have shown that halogenated derivatives exhibit increased antifungal activity due to their ability to interact more effectively with fungal cell membranes .
Antifungal Activity
Recent literature indicates that triazole derivatives are potent antifungal agents. The compound may exhibit similar properties. A review highlighted that certain triazole analogs demonstrated significant activity against Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentration (MIC) values as low as 0.0156 μg/mL for some derivatives . The presence of halogens like chlorine and fluorine in the structure is often associated with enhanced antifungal potency.
Antibacterial Activity
Triazoles also show promising antibacterial properties. A study reported that compounds containing the 1,2,4-triazole ring exhibited remarkable selectivity against Bacillus subtilis, with some derivatives showing moderate to high inhibitory effects on DNA-gyrase . The specific compound's potential as an antibacterial agent would depend on its substituents and their electronic properties.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, certain triazoles have been reported to induce apoptosis in cancer cell lines by disrupting microtubule dynamics . The compound under investigation may possess similar properties due to its structural characteristics. A notable finding was that some triazole hybrids exhibited IC50 values in the nanomolar range against breast cancer cell lines, indicating potent antiproliferative effects .
Case Studies
Several case studies have explored the biological activities of various 1H-1,2,4-triazole derivatives:
- Antifungal Study : A series of novel triazoles were synthesized and evaluated for antifungal activity against clinical isolates of Candida. Compounds with electron-withdrawing groups showed enhanced activity compared to those without such modifications .
- Antibacterial Evaluation : Triazole derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to significant improvements in antibacterial efficacy .
- Anticancer Activity : A study on diaryl-substituted triazoles revealed that these compounds could induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells at low concentrations (IC50 = 52 nM) .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can the synthesis of this triazole derivative be optimized for higher yield?
- Methodology :
- Solvent Selection : Use DMSO as a solvent for reflux (18 hours), followed by reduced-pressure distillation and crystallization in water-ethanol mixtures to improve purity and yield .
- Reaction Conditions : Incorporate glacial acetic acid as a catalyst in ethanol for condensation reactions with substituted benzaldehydes (4-hour reflux) .
- Purification : Employ column chromatography or recrystallization to isolate the target compound from by-products like unreacted hydrazides or dimerized intermediates .
Q. What spectroscopic and crystallographic techniques are suitable for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions, especially the stereochemistry of the dioxolane ring [(4S,5R) configuration] .
- X-ray Crystallography : Resolve the absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding) using single-crystal diffraction (mean C–C bond deviation: 0.005 Å) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns via high-resolution mass spectrometry (HRMS) .
Q. What are common impurities formed during synthesis, and how can they be mitigated?
- Methodology :
- By-Product Identification : Monitor for hydrazide intermediates or dimerization products using thin-layer chromatography (TLC) during reflux .
- Purification Strategies : Optimize solvent mixtures (e.g., ethanol-water) for recrystallization to exclude polar impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., nucleophilic substitution at the triazole core) and transition states .
- Molecular Docking : Simulate binding affinities with fungal CYP51 or bacterial enzymes to guide structure-activity relationship (SAR) studies .
- Machine Learning : Train models on existing triazole derivatives to predict metabolic stability or toxicity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Compare MIC (minimum inhibitory concentration) values under consistent conditions (e.g., pH, temperature) for antifungal/antibacterial assays .
- Stereochemical Purity : Verify enantiomeric excess via chiral HPLC, as impurities in the (4S,5R) configuration may skew activity .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to account for variability in cell-line susceptibility or solvent effects .
Q. What strategies are effective for studying the compound’s pharmacokinetics and metabolic stability?
- Methodology :
- In Vitro Assays : Perform liver microsome studies to assess cytochrome P450-mediated oxidation rates .
- Lipophilicity Optimization : Modify the fluorophenyl/dichlorophenyl groups to balance membrane permeability (logP) and aqueous solubility .
- Pharmacokinetic Modeling : Use compartmental models to predict half-life and bioavailability based on partition coefficients .
Q. How can advanced separation technologies improve purification of stereoisomers?
- Methodology :
- Chiral Stationary Phases : Utilize HPLC columns with cellulose-based phases (e.g., Chiralpak®) to resolve (4S,5R) and (4R,5S) enantiomers .
- Membrane Separation : Apply nanofiltration to isolate high-purity fractions based on molecular weight cutoffs .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Methodology :
- Purity Verification : Re-measure melting points after recrystallization and compare with literature (e.g., 141–143°C for triazole analogs) .
- Spectral Reproducibility : Cross-validate NMR chemical shifts with databases (e.g., PubChem) and adjust for solvent effects (DMSO-d6 vs. CDCl3) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
